Methylphosphane;hydrochloride

Description

Historical Trajectories and Evolution of Methylphosphane Research

The journey into the world of organophosphorus compounds began in the 19th century, with early work establishing the foundational synthesis methods. google.com The development of organophosphorus chemistry has historically been driven by two main interests: the synthesis of biologically active molecules and the development of new reagents for organic transformations. chemicalbook.com Research into simple alkylphosphines like methylphosphane has been crucial in understanding the basic principles of P-C bond formation and reactivity.

Early synthetic routes to methylphosphane and its derivatives, such as methyldichlorophosphine (B1584959), often involved the alkylation of phosphorus trichloride (B1173362). google.com For instance, a documented method involves the reaction of phosphorus trichloride with methyl iodide and aluminum chloride to form a phosphonium (B103445) salt, which is subsequently reduced. google.com The study of the vibrational spectra of methylphosphane and its deuterated analogues has provided deep insights into its molecular structure and the nature of its chemical bonds. osu.edu

Fundamental Significance in Modern Chemical Synthesis and Catalysis

Methylphosphane and its derivatives are significant for their role as precursors and ligands in a variety of chemical transformations. Methylphosphane itself can be protonated to form the methylphosphonium ion (CH₃PH₃⁺), demonstrating its basic character. chemicalbook.com This reactivity is fundamental to its potential use in various chemical processes.

Its halide derivative, methyldichlorophosphine (CH₃PCl₂), is a versatile intermediate in the synthesis of a wide array of organophosphorus compounds. google.com Its importance stems from its ability to undergo nucleophilic substitution reactions, making it a key building block for pesticides, flame retardants, and specialized ligands for transition-metal catalysis. google.com For example, it is a crucial precursor in the production of the herbicide glufosinate. google.com The reactivity of the P-Cl bonds allows for the straightforward introduction of phosphorus into organic molecules. google.com

The development of phosphine-based ligands has been a major driving force in the advancement of homogeneous catalysis. While more complex phosphines are often employed, the fundamental coordination chemistry is informed by the study of simpler molecules like methylphosphane. The lone pair of electrons on the phosphorus atom allows it to act as a Lewis base and coordinate to metal centers, influencing the catalytic activity and selectivity of the metal complex.

Scope and Academic Research Landscape of Methylphosphane Hydrochloride Systems

Specific academic research focusing solely on the isolated salt, methylphosphane hydrochloride (CH₃PH₃⁺Cl⁻), is not extensively documented in publicly available literature. Research has more broadly concentrated on the parent compound, methylphosphane, and its more reactive halide derivative, methyldichlorophosphine.

The study of methylphosphane hydrochloride would likely fall under the broader category of phosphonium salts. Research in this area is often concerned with their synthesis, structure, and reactivity as intermediates in various organic reactions, such as the Wittig reaction. googleapis.com The vibrational spectrum of related compounds, such as methyltetrachlorophosphorus(V), has been studied to understand their structure, suggesting that in the solid state, they can exist as ionic pairs. rsc.org

Future research on methylphosphane hydrochloride could explore its potential as a catalyst or as a precursor for the synthesis of other organophosphorus compounds under specific, controlled conditions. Its properties as a simple phosphonium salt could provide fundamental data for computational and theoretical studies of more complex systems.

Interactive Data Tables

Properties of Methylphosphane and a Key Halide Derivative

| Property | Methylphosphane | Methyldichlorophosphine |

| Chemical Formula | CH₅P | CH₃Cl₂P |

| Molecular Weight | 48.02 g/mol | 116.92 g/mol |

| Appearance | Colorless gas | Colorless liquid |

| Boiling Point | -14 °C | 81-82 °C |

| Key Reactivity | Can be protonated to form a phosphonium ion. | Reacts with water and other nucleophiles. |

Structure

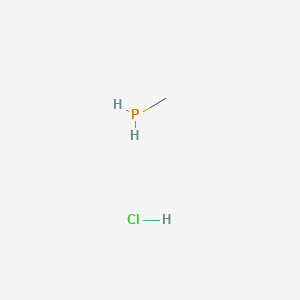

2D Structure

Properties

CAS No. |

4731-55-9 |

|---|---|

Molecular Formula |

CH6ClP |

Molecular Weight |

84.48 g/mol |

IUPAC Name |

methylphosphane;hydrochloride |

InChI |

InChI=1S/CH5P.ClH/c1-2;/h2H2,1H3;1H |

InChI Key |

ITJVPEZNDRPYMC-UHFFFAOYSA-N |

Canonical SMILES |

CP.Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Methylphosphane Systems

Fundamental Reaction Pathways of Methylphosphane and its Derivatives

Methylphosphane and its derivatives are characterized by the presence of a phosphorus atom, which dictates their chemical behavior. As a primary phosphine (B1218219), methylphosphane (CH₃PH₂) exhibits reactivity patterns typical for compounds with a P-H bond and a lone pair of electrons on the phosphorus atom. wikipedia.orgwikipedia.org The hydrochloride salt, methylphosphane hydrochloride ([CH₃PH₃]⁺Cl⁻), is the protonated form and its reactivity is intrinsically linked to the protonation-deprotonation equilibrium of the parent methylphosphane. wikipedia.orgmasterorganicchemistry.com

Primary phosphines such as methylphosphane are susceptible to oxidation. wikipedia.org The reaction with oxygen leads to the formation of the corresponding phosphonous acid. wikipedia.orgwikipedia.org

Reaction: CH₃PH₂ + O₂ → CH₃P(H)O₂H (Methylphosphonous acid) wikipedia.org

Tertiary phosphines, for comparison, typically oxidize to phosphine oxides (R₃PO). wikipedia.org The oxidation of phosphines is a complex process and can be influenced by the nature of the substituents on the phosphorus atom. wikipedia.orgnih.gov While trialkylphosphines are often highly sensitive to air, triarylphosphines are generally less prone to oxidation. nih.gov

Protonation and deprotonation are fundamental processes that significantly alter the reactivity of phosphines. masterorganicchemistry.com Methylphosphane, possessing a lone pair of electrons on the phosphorus atom, can act as a base and be protonated to form a methylphosphonium ion. wikipedia.org The hydrochloride salt is a stable, isolated form of this phosphonium (B103445) cation.

Protonation: CH₃PH₂ + H⁺ ⇌ [CH₃PH₃]⁺ wikipedia.org

This protonation makes the molecule more electron-poor. masterorganicchemistry.com The position of this equilibrium is influenced by the pKa of the species and the pH of the medium. reddit.comreddit.com Nitrogen-centered analogues (amines) are generally more basic, meaning the equilibrium for their protonation lies further to the right compared to phosphines. youtube.com

Conversely, the P-H bonds in methylphosphane are weakly acidic, and the molecule can be deprotonated by a strong base, such as potassium hydroxide (B78521), to yield methylphosphanide derivatives. wikipedia.org

Deprotonation: CH₃PH₂ + KOH → K⁺[CH₃PH]⁻ + H₂O wikipedia.org

Deprotonation renders the molecule more electron-rich and, consequently, a stronger nucleophile. masterorganicchemistry.com This modulation of reactivity through protonation and deprotonation is a key principle in controlling the chemical behavior of methylphosphane systems. masterorganicchemistry.com

Phosphines are effective nucleophiles due to the lone pair on the phosphorus atom. wikipedia.orgwalisongo.ac.id They readily participate in nucleophilic substitution reactions, particularly SN2 reactions with alkyl halides, to form phosphonium salts. walisongo.ac.idlibretexts.org This reactivity is a cornerstone of organophosphorus chemistry, utilized in syntheses like the Wittig reaction, which begins with the formation of a phosphonium salt. libretexts.org

General SN2 Reaction: R₃P + R'X → [R₃PR']⁺X⁻

In a laboratory setting, the progress of such reactions can be monitored using ³¹P NMR spectroscopy, which allows for the quantification of reactant consumption and product formation. walisongo.ac.id The nucleophilicity of the phosphine is influenced by the electronic properties of its substituents; electron-rich phosphines are generally more powerful nucleophiles. nih.govwalisongo.ac.id For instance, tributylphosphine (B147548) is a better nucleophile than the more electron-poor triphenylphosphine. walisongo.ac.id

The mechanism of nucleophilic substitution at a phosphorus center can be either concerted (a single transition state) or stepwise, involving a pentacoordinate intermediate. scispace.comsapub.org The specific pathway often depends on the nature of the reactants and reaction conditions. sapub.org

Detailed Mechanistic Studies of Phosphorus-Containing Reactions

The gas-phase ion chemistry of methylphosphane has been investigated in detail using ion cyclotron resonance (ICR) spectrometry. researchgate.net These studies reveal complex reaction pathways involving the formation of numerous product ions. researchgate.net The reactions of the molecular ion (CH₃PH₂⁺) and other primary fragment ions with neutral methylphosphane molecules lead to a variety of products, including ions with multiple phosphorus atoms and various phosphonium and phosphinium ions. researchgate.net

For methylphosphane, approximately 50 distinct ion-molecule reactions have been observed. researchgate.net The product ions can be categorized as follows:

Ions with two phosphorus atoms: Such as P₂R₅⁺, P₂R₃⁺, P₂R₂⁺, and P₂R⁺ (where R = CH₃ or H). researchgate.net

Phosphonium and phosphinium ions. researchgate.net

Ions from collision-induced dissociations and charge exchange. researchgate.net

Tertiary ions with three phosphorus atoms: For example, CH₃P₃H₂⁺. researchgate.net

The table below summarizes the rate constants for the formation of the most abundant product ions from the reaction of the molecular ion (CH₃PH₂⁺) with neutral methylphosphane. researchgate.net

| Product Ion (m/e) | Formula | Rate Constant (k) in 10⁻¹⁰ cm³/molecule·s |

| 49 | CH₃PH₃⁺ | 13.0 |

| 63 | CH₃P₂H₂⁺ | 0.8 |

| 79 | (CH₃)₂PH₂⁺ | 1.0 |

| 95 | (CH₃)₂P₂H₃⁺ | 3.0 |

Table 1: Rate constants for major product ions from the reaction CH₃PH₂⁺ + CH₃PH₂. Data sourced from ion cyclotron resonance spectrometry studies. researchgate.net

These mechanistic studies provide fundamental insights into the intrinsic reactivity and rearrangement capabilities of simple organophosphorus systems in the absence of solvent effects. researchgate.net

Role of the Phosphine Lone Pair in Reaction Mechanisms (e.g., Phosphorus Mannich Reaction)

The lone pair of electrons on the phosphorus atom in methylphosphane and its derivatives is fundamental to their reactivity, particularly in nucleophilic reactions. A prime example is the phosphorus Mannich reaction, a powerful method for forming P-Csp³-N linkages. researchgate.nettandfonline.comtandfonline.com This reaction typically involves a phosphine, a carbonyl compound (often formaldehyde), and an amine. researchgate.nettandfonline.com

Studies have unequivocally demonstrated that the availability of the phosphorus lone pair is crucial for the phosphorus Mannich reaction to proceed. nih.govrsc.org When the lone pair is engaged, for instance, through coordination to a metal center or by forming a borane (B79455) adduct, the phosphine's nucleophilicity is diminished, and the Mannich reaction is inhibited. nih.govrsc.org This observation suggests that the mechanism likely involves the initial nucleophilic attack of the phosphine on the carbonyl component. nih.gov

The versatility of the phosphorus Mannich reaction is highlighted by its use with various phosphine precursors. Stable and less toxic adducts of PH₃ with formaldehyde, such as tris(hydroxymethyl)phosphine (B1196123) and tetrakis(hydroxymethyl)phosphonium (B1206150) salts, are frequently employed as starting materials. researchgate.nettandfonline.com These precursors effectively deliver the phosphine moiety in a more manageable form.

A summary of representative phosphorus Mannich reactions is presented in the interactive table below.

Interactive Table 1: Examples of Phosphorus Mannich Reactions

| Phosphine Reactant | Amine Reactant | Carbonyl Reactant | Product | Reference |

|---|---|---|---|---|

| Diphenyl(hydroxymethyl)phosphine | Diethylamine | (Implicitly formaldehyde) | Diphenyl(diethylaminomethyl)phosphine | rsc.org |

| 1,2-Bis(dihydroxymethylphosphino)ethane | Diethylamine | (Implicitly formaldehyde) | 1,2-Bis[bis(diethylaminomethyl)phosphino]ethane | rsc.org |

| Tris(hydroxymethyl)phosphine | Urea | (Implicitly formaldehyde) | Fire-retardant polymers | researchgate.nettandfonline.com |

| Tetrakis(hydroxymethyl)phosphonium salts | Amino acids in proteins | (Implicitly formaldehyde) | Cross-linked proteins (hydrogels) | researchgate.nettandfonline.com |

Stereochemical Dynamics in Phosphorus Systems (e.g., P-epimerization)

The stereochemistry at the phosphorus center is a critical aspect of the chemistry of methylphosphane derivatives, especially in the context of asymmetric catalysis and materials science. nih.gov While tetrahedral phosphorus compounds are generally considered configurationally stable, P-epimerization, the inversion of stereochemistry at the phosphorus atom, can occur under certain conditions. researchgate.net

For instance, P-epimerization of chiral phosphiranium cations has been observed to occur under mild thermal conditions. researchgate.net This process leads to the isomerization between syn- and anti-diastereomers. Mechanistic studies, supported by DFT calculations, suggest a pathway involving the cleavage of a P-C bond to form a carbocation intermediate. The subsequent pyramidal inversion at the phosphorus center, facilitated by the interaction of the phosphorus lone pair with the adjacent carbocation, followed by ring closure, results in the inversion of the phosphorus configuration.

The stereochemical course of nucleophilic substitution reactions at a tetracoordinate phosphorus center is also highly dependent on the reaction conditions and the nature of the substituents. mdpi.com In many cases, these reactions proceed with inversion of configuration, analogous to the Sₙ2 mechanism at carbon. mdpi.com However, the formation of transient pentacoordinate phosphorus intermediates can lead to more complex stereochemical outcomes. mdpi.com The stability and geometry of these intermediates play a crucial role in determining whether the reaction proceeds with retention or inversion of stereochemistry.

The study of these stereochemical dynamics is essential for the rational design of chiral phosphine ligands for enantioselective catalysis and for understanding the behavior of phosphorus-containing materials. rsc.orgresearchgate.net

Catalytic Reaction Mechanisms Involving Methylphosphane Derivatives

Derivatives of methylphosphane are extensively used as ligands in transition metal catalysis. Their electronic and steric properties can be finely tuned to influence the activity, selectivity, and stability of the catalyst.

Phosphine ligands, including those derived from methylphosphane, play a pivotal role in a multitude of transition metal-catalyzed reactions, such as C-H activation and cross-coupling. nih.govmdpi.com The phosphine ligand can influence the catalytic cycle in several ways. It can modulate the electron density at the metal center, thereby affecting its reactivity in oxidative addition and reductive elimination steps. youtube.com Furthermore, the steric bulk of the phosphine ligand can control the coordination of substrates and influence the regioselectivity of the reaction. researchgate.net

In the realm of C-H activation, phosphine ligands are integral to the design of catalysts that can selectively functionalize otherwise inert C-H bonds. The development of P(III)-directed C-H activation strategies has emerged as a powerful tool for the synthesis and diversification of phosphine ligands themselves. This approach allows for the late-stage modification of the ligand framework, providing access to a diverse library of ligands with tailored properties.

The stability and activity of a transition metal catalyst are intrinsically linked to the properties of its ligands. Methylphosphane-derived ligands can influence the longevity of a catalyst by preventing its decomposition through various pathways, such as aggregation or oxidative degradation. The nature of the phosphine ligand can also dictate the dominant catalytic pathway, leading to different products or selectivities.

For example, in C-H functionalization reactions, bifunctional ligands that contain both a phosphine donor and a Lewis basic site can participate directly in the C-H bond-breaking step through a concerted metalation-deprotonation (CMD) mechanism. youtube.com This type of ligand participation can significantly lower the activation barrier for C-H activation and avoid changes in the metal's oxidation state during this key step. youtube.com Understanding these mechanistic details is crucial for the rational design of more efficient and robust catalysts.

The reaction environment, including the solvent and the presence of additives, can have a profound impact on the outcome of transition metal-catalyzed reactions involving methylphosphane derivatives. The solvent can influence the solubility of the catalyst and substrates, the stability of intermediates, and the rates of individual steps in the catalytic cycle. nih.gov

For instance, in reactions involving proton transfer, the presence of a protic solvent like water can facilitate this process. Water molecules can form hydrogen-bonding networks that assist in the transfer of protons, thereby lowering the activation energy of the reaction. nih.gov In some cases, the solvent can also act as a reactant or a ligand, directly participating in the catalytic cycle.

The use of dipolar aprotic solvents can also lead to significant rate accelerations, often due to the desolvation of the reacting species in the ground state and stabilization of the transition state. nih.gov The choice of solvent can therefore be a powerful tool to control the rate and selectivity of a reaction.

The table below summarizes the effect of different solvents on the rate of a representative phosphogroup transfer reaction.

Interactive Table 2: Solvent Effects on the Relative Rate of a Phosphogroup Transfer Reaction

| Solvent | Relative Rate | Key Observation | Reference |

|---|---|---|---|

| Water | 1 | Baseline for comparison. | nih.gov |

| Dioxane (increasing %) | Decreases then increases | Initial decrease followed by a sharp increase at high organic solvent content. | nih.gov |

| DMSO (increasing %) | Decreases then increases | Similar trend to dioxane, with significant rate acceleration in 95% DMSO. | nih.gov |

| Acetonitrile (increasing %) | Decreases then increases | Qualitatively similar behavior to dioxane and DMSO. | nih.gov |

Computational and Theoretical Chemistry Studies of Methylphosphane and Its Adducts

Quantum Chemical Approaches to Molecular Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and bonding characteristics of methylphosphane and its complexes. These studies often compare the isolated molecule to its adducted form to elucidate the changes that occur upon complexation.

A variety of ab initio and Density Functional Theory (DFT) methods have been employed to study methylphosphane and its adducts. ed.ac.ukresearchgate.neted.ac.uk Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results from first principles without extensive reliance on experimental data. researchgate.netpsu.edu DFT methods, which approximate the complex many-electron problem by using the electron density, have also been widely used, often with functionals like B3LYP. psu.edumdpi.com

These calculations are typically performed with a range of basis sets, such as the Pople-type (e.g., 6-31G*, 6-311G**) and the correlation-consistent basis sets of Dunning (e.g., aug-cc-pVTZ). researchgate.neted.ac.ukresearchgate.net The choice of method and basis set allows for a systematic investigation of molecular properties. For instance, studies on the methylphosphane-borane adduct, a well-studied analog for Lewis acid adducts, have utilized HF, MP2, and DFT levels of theory to optimize molecular geometries and confirm the nature of stationary points on the potential energy surface. researchgate.net Theoretical studies have successfully predicted vibrational frequencies and infrared spectra for methylphosphane and its isotopomers, showing good agreement with experimental data. psu.edu

For a higher level of accuracy, particularly in calculating energies and subtle electronic effects, more sophisticated correlated methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are applied. ed.ac.ukresearchgate.neted.ac.uk The CCSD(T) method is often considered the "gold standard" in quantum chemistry for its reliable results. ed.ac.uked.ac.uk

In studies of methylphosphane and its borane (B79455) adduct, CCSD(T) calculations have been performed with correlation-consistent basis sets to provide benchmark geometric parameters and binding energies. researchgate.neted.ac.ukrsc.org These high-level calculations are crucial for assessing the performance of more computationally economical methods like DFT and MP2. ed.ac.uk For example, it has been noted that in predicting bond lengths in the methylphosphane-borane complex, CCSD(T) calculations tend to yield longer bond lengths compared to MP2. ed.ac.ukresearchgate.net The generation of accurate CCSD(T) data, often extrapolated to the complete basis set (CBS) limit, is essential for benchmarking DFT functionals for their ability to describe interactions in complexes, including those involving metal-nucleic acids which share similarities in coordination chemistry. nih.gov

A primary focus of computational studies is to analyze the changes in molecular structure when methylphosphane forms an adduct. ed.ac.uk Upon complexation with a Lewis acid like borane, significant changes in the geometry around the phosphorus atom are observed. researchgate.netrsc.org

Theoretical calculations, in agreement with gas-phase electron diffraction data, show a notable shortening of the P-C bond length and a widening of the bond angles around the phosphorus atom. ed.ac.ukresearchgate.net For example, the C-P bond length is sensitive to the level of theory used in the calculation. ed.ac.uk In the methylphosphane-borane adduct, the C–P bond length was found to vary between 181.3 pm and 182.9 pm in calculations with large basis sets. ed.ac.ukresearchgate.net The conformational preferences are also explored, with geometry optimizations typically locating a single minimum energy structure with C_s symmetry for both methylphosphane and its adducts. researchgate.net

The following table summarizes key geometric parameters for methylphosphane and its borane adduct calculated at various levels of theory.

| Parameter | Molecule | MP2/aug-cc-pVTZ | CCSD(T)/aug-cc-pVTZ | Experimental (GED) |

|---|---|---|---|---|

| r(C-P) / pm | Methylphosphane | 185.3 | 185.8 | 185.7 |

| r(P-H) / pm | Methylphosphane | 141.4 | 142.1 | 141.6 |

| ∠(C-P-H) / ° | Methylphosphane | 97.1 | 96.8 | 96.8 |

| r(C-P) / pm | Methylphosphane-borane | 181.3 | 182.5 | 181.7 |

| r(P-B) / pm | Methylphosphane-borane | 193.9 | 192.5 | 191.8 |

| ∠(C-P-B) / ° | Methylphosphane-borane | 115.2 | 114.7 | 115.7 |

Energetic and Kinetic Studies of Reaction Pathways

Beyond static molecular structures, theoretical chemistry allows for the exploration of reaction dynamics, including the prediction of reaction rates and the characterization of energy landscapes.

Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. wikipedia.org It postulates a quasi-equilibrium between reactants and a high-energy activated complex, which is located at a saddle point on the potential energy surface known as the transition state. wikipedia.orgfiveable.me The rate of a reaction is then determined by the concentration of this activated complex and the rate at which it converts to products. libretexts.org

In the context of phosphorus compounds, computational methods are used to locate these transition states. For example, in the Aza-Wittig reaction involving iminophosphoranes, DFT calculations have been used to map the reaction mechanism, which proceeds through a [2+2] cycloaddition-cycloreversion pathway involving distinct transition states. mdpi.com By characterizing the geometry and vibrational frequencies of both the reactants and the transition state, key thermodynamic parameters of activation, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation, can be calculated. wikipedia.org These parameters are essential for predicting the reaction rate constant via the Eyring equation, providing a more detailed mechanistic understanding than empirical models like the Arrhenius equation. wikipedia.orglibretexts.org

A critical aspect of studying reaction mechanisms is the determination of the activation energy (Ea), which is the minimum energy required to initiate the reaction. fiveable.me Computationally, this corresponds to the energy difference between the reactants and the transition state on the potential energy surface. libretexts.org

Theoretical studies construct reaction free energy profiles by calculating the energies of reactants, intermediates, transition states, and products. mdpi.com For instance, the study of the Aza-Wittig reaction mapped out the entire pathway, identifying reactant and product complexes, intermediates, and transition states, thereby creating a complete energy profile. mdpi.com This profile reveals the kinetic and thermodynamic favorability of different reaction channels. The height of the energy barriers on this profile corresponds to the activation energies for each step of the reaction. libretexts.org Factors such as isotopic substitution can influence the activation energy; the difference in zero-point vibrational energies between isotopomers can lead to kinetic isotope effects, which can also be modeled computationally. ox.ac.uk

Complexation Studies via Computational Methods

The complexation of methylphosphane with Lewis acids, particularly borane, has been a subject of detailed computational and experimental studies. These investigations aim to understand the structural and electronic changes that occur upon the formation of the phosphine-borane adduct, CH3PH2·BH3. The formation of such adducts is a strategy to increase the air and moisture stability of primary phosphines, which are often pyrophoric and toxic.

A combined gas-phase electron diffraction (GED) and quantum chemical calculation study provided precise structural parameters for both methylphosphane and its borane adduct. researchgate.net A range of ab initio methods, including CCSD(T) with correlation-consistent basis sets, were used to ensure the accuracy of the calculated structures. researchgate.net

Upon complexation with borane, significant changes in the geometry around the phosphorus atom are observed. researchgate.net The P-C bond length shortens, and the bond angles around the phosphorus atom widen. researchgate.net This indicates a rehybridization at the phosphorus center as it donates its lone pair to the boron atom.

Below is a table summarizing the key structural parameters of methylphosphane and its borane adduct, as determined by computational methods.

Table 1: Calculated Structural Parameters of Methylphosphane and Methylphosphane-Borane Adduct

| Parameter | Methylphosphane (CH3PH2) |

Methylphosphane-Borane (CH3PH2·BH3) |

|---|---|---|

| Bond Lengths (pm) | ||

| r(P-C) | 184.5 | 182.9 |

| r(P-H) | 141.4 | 141.9 |

| r(C-H) | 109.4 | 109.1 |

| r(P-B) | N/A | 192.8 |

| **Bond Angles (°) ** | ||

| ∠C-P-H | 96.5 | 105.3 |

| ∠H-P-H | 93.3 | 102.8 |

| ∠P-C-H | 109.9 | 108.6 |

| ∠C-P-B | N/A | 115.0 |

Note: The data presented is a selection of calculated values and may vary slightly depending on the level of theory and basis set used. The values are representative of the structural changes upon complexation.

The dehydrocoupling of phosphine-borane adducts can be facilitated by aminoboranes, which act as hydrogen acceptors. rsc.org Computational studies of this process suggest a mechanism involving a six-membered transition state for the hydrogen transfer. rsc.org

The nature of the bond between a phosphine (B1218219) ligand and a metal center is a cornerstone of coordination chemistry and catalysis. Computational methods are instrumental in analyzing this bonding in detail. Phosphines are considered L-type ligands, acting as σ-donors through their phosphorus lone pair. illinois.edu However, they also exhibit π-acceptor properties. illinois.edu This π-acidity is a result of the overlap between filled metal d-orbitals and the σ* anti-bonding orbitals of the P-C bonds. illinois.edu

For methylphosphane, as a primary phosphine (RPH2), the principles of metal-phosphine bonding apply. The electronic and steric properties of methylphosphane as a ligand can be tuned, although less readily than tertiary phosphines. The complexes of primary phosphines are known to be less basic and have smaller cone angles compared to their tertiary counterparts.

Computational analyses, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM), are used to quantify the nature of the metal-ligand bond. illinois.edu NBO analysis can reveal the extent of charge transfer from the ligand to the metal (σ-donation) and from the metal to the ligand (π-back-donation). illinois.edu For instance, in nickel-dihydrogen complexes with bidentate phosphine ligands, it was found that for electron-donating phosphines, metal to H2 π-back-donation is the dominant orbital interaction, while for electron-withdrawing phosphines, H2 to metal σ-donation is more significant. illinois.edu These findings illustrate how the electronic nature of the phosphine substituents dictates the bonding characteristics. illinois.edu

The interaction between a metal and a phosphine ligand can be dissected using energy decomposition analysis (EDA). This method separates the total interaction energy into components such as electrostatic interaction, Pauli repulsion, and orbital interaction. Such analyses provide a quantitative understanding of the forces holding the complex together.

While specific EDA and NBO analyses for a wide range of methylphosphane-metal complexes are not broadly available in the searched literature, the established computational methodologies for other phosphine complexes are directly applicable. These studies would elucidate the balance of σ-donation and π-back-donation for the methylphosphane ligand and how this balance influences the stability and reactivity of the resulting coordination complex.

Advanced Analytical Chemistry Techniques for Methylphosphane Research

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding characteristics of methylphosphane and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, and Heteronuclei)

NMR spectroscopy provides detailed information about the local chemical environment of magnetically active nuclei. For methylphosphane and its hydrochloride salt, ¹H and ³¹P NMR are the most informative techniques.

Methylphosphane (CH₃PH₂):

¹H NMR: The proton spectrum of methylphosphane exhibits a doublet of triplets for the methyl (CH₃) protons due to coupling with the phosphorus nucleus (³¹P) and the two phosphine (B1218219) protons (P-H). The phosphine protons appear as a doublet of quartets due to coupling with the ³¹P nucleus and the three methyl protons.

³¹P NMR: The proton-coupled ³¹P NMR spectrum shows a complex multiplet arising from coupling to both the methyl and phosphine protons. However, in a proton-decoupled (³¹P{¹H}) experiment, the spectrum simplifies to a singlet. researchgate.net

Methylphosphonium Chloride (CH₃PH₃⁺Cl⁻) - Predicted Characteristics: The protonation of the phosphorus atom to form the phosphonium (B103445) ion (CH₃PH₃⁺) induces significant changes in the NMR spectra.

¹H NMR: The formation of the P-H⁺ bond would lead to a downfield shift for all protons due to the increased positive charge on the phosphorus atom. The methyl protons would likely appear as a doublet, coupled to the ³¹P nucleus. The three equivalent P-H protons would also show a doublet due to coupling with phosphorus. The magnitude of the one-bond phosphorus-hydrogen coupling constant (¹JP-H) is expected to be significantly larger in the phosphonium ion compared to the neutral phosphine. acadiau.cachemicalbook.com

³¹P NMR: A substantial downfield shift in the ³¹P chemical shift is anticipated upon protonation, a characteristic feature of the conversion of a phosphine to a phosphonium salt. rsc.orgacadiau.ca The proton-decoupled spectrum would remain a singlet, while the coupled spectrum would show a quartet of quartets, though it may be complex and require higher-order analysis.

| Compound | Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Coupling Constants (J) |

|---|---|---|---|---|

| Methylphosphane | ¹H (CH₃) | ~1-2 | Doublet of Triplets | ²JP-CH, ³JH-H |

| ³¹P | ~ -160 to -170 | Singlet (decoupled) | N/A | |

| Methylphosphonium Chloride | ¹H (CH₃ & PH₃⁺) | Downfield shift vs. neutral | Doublets | ¹JP-H (large), ²JP-CH |

| ³¹P | Significant downfield shift vs. neutral | Singlet (decoupled) | N/A |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Methylphosphane (CH₃PH₂): Key vibrational modes include P-H stretching, P-H bending (scissoring, wagging, twisting), C-H stretching, and CH₃ deformation modes. The P-H stretching vibrations typically appear in the 2200-2400 cm⁻¹ region. nih.govkarazin.ua

Methylphosphonium Chloride (CH₃PH₃⁺Cl⁻) - Predicted Characteristics: Upon formation of the phosphonium salt, the vibrational spectrum is expected to change significantly:

P-H Stretching: The P-H stretching frequencies in the CH₃PH₃⁺ ion are expected to shift, likely to a higher frequency, reflecting the change in bond strength and the increased positive charge on the phosphorus atom. New deformation modes for the PH₃⁺ group will also appear.

Symmetry Changes: The symmetry of the phosphorus environment changes from Cₛ in methylphosphane to approximately C₃ᵥ for the P-C and P-H₃ framework in the methylphosphonium ion. This change in symmetry will affect the number and activity (IR vs. Raman) of the vibrational modes. nih.gov

C-H Modes: The C-H stretching and bending modes of the methyl group would also be influenced, though likely to a lesser extent than the P-H modes. nih.gov

| Vibrational Mode | Methylphosphane (CH₃PH₂) Approx. Frequency (cm⁻¹) | Methylphosphonium Chloride (CH₃PH₃⁺Cl⁻) Predicted Characteristics |

|---|---|---|

| P-H Stretch | ~2300 | Shift to higher frequency; increased intensity |

| CH₃ Stretch | ~2800-3000 | Minor shifts |

| PH₂ Bend | ~1080 (scissoring) | Replaced by PH₃⁺ deformation modes |

| P-C Stretch | ~670 | Minor shift |

Gas-Phase Electron Diffraction and Microwave Spectroscopy for Precise Molecular Structural Elucidation

Gas-phase electron diffraction (GED) and microwave spectroscopy are powerful techniques for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. msu.eduresearchgate.net

Methylphosphane (CH₃PH₂): Studies using microwave spectroscopy and GED have provided accurate data on the bond lengths and angles of methylphosphane. nih.gov The molecule adopts a staggered conformation.

Key Structural Parameters:

r(P-C) ≈ 1.858 Å

r(P-H) ≈ 1.414 Å

r(C-H) ≈ 1.093 Å

∠C-P-H ≈ 96.5°

∠H-P-H ≈ 93.4°

Methylphosphonium Chloride (CH₃PH₃⁺Cl⁻) - Predicted Characteristics: The structure of the methylphosphonium cation would not be studied by these gas-phase techniques in the same manner due to the ionic nature of the hydrochloride salt. However, computational modeling and crystal structure analysis of related phosphonium salts suggest:

The P-C bond length might slightly decrease due to the increased positive charge and resulting orbital contraction on the phosphorus atom.

The geometry around the phosphorus atom would become more tetrahedral, with the C-P-H angles approaching the ideal tetrahedral angle of 109.5°, though some distortion would be expected.

| Parameter | Methylphosphane (Gas Phase) | Methylphosphonium Cation (Predicted) |

|---|---|---|

| P-C Bond Length (Å) | ~1.858 | Slightly shorter |

| P-H Bond Length (Å) | ~1.414 | Slightly different |

| Geometry at P | Pyramidal | Tetrahedral (distorted) |

| ∠C-P-H (°) | ~96.5 | Closer to 109.5 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy provides information on the electronic transitions within a molecule.

Methylphosphane (CH₃PH₂): As a saturated phosphine, methylphosphane primarily exhibits high-energy n → σ* transitions, where a non-bonding electron from the phosphorus lone pair is excited into an anti-bonding sigma orbital. These transitions occur in the deep UV region, typically below 200 nm.

Methylphosphonium Chloride (CH₃PH₃⁺Cl⁻) - Predicted Characteristics: Upon protonation to form the methylphosphonium ion, the lone pair of electrons on the phosphorus atom is used to form the new P-H bond. Consequently, the low-energy n → σ* transition is no longer possible. The electronic transitions for the CH₃PH₃⁺ cation would be σ → σ* transitions, which require much higher energy and occur at even shorter wavelengths in the vacuum UV region. Therefore, methylphosphonium chloride is expected to be transparent in the conventional UV-Vis range (200-800 nm).

Mass Spectrometry and Ion Chemistry Investigations

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure through fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular and Fragment Identification

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy.

Methylphosphane (CH₃PH₂): The electron ionization (EI) mass spectrum of methylphosphane is characterized by a prominent molecular ion (M⁺) peak. Fragmentation occurs through the cleavage of C-H, P-H, and P-C bonds.

Molecular Ion: The molecular ion [CH₃PH₂]⁺• is observed at an m/z corresponding to its molecular weight.

Fragmentation: The loss of hydrogen atoms from the molecular ion is a common fragmentation pathway. Cleavage of the P-C bond can lead to the formation of [PH₂]⁺ and [CH₃]⁺ ions. The base peak (most intense) in the spectrum can vary depending on the ionization energy.

Methylphosphonium Chloride (CH₃PH₃⁺Cl⁻) - Analysis Considerations: Direct analysis of the ionic salt by typical EI-MS is not standard. However, techniques like electrospray ionization (ESI) or chemical ionization (CI) would show the presence of the intact methylphosphonium cation [CH₃PH₃]⁺. In CI experiments using methylphosphane as the analyte, the protonated molecule, [CH₃PH₃]⁺, is readily formed and observed. Tandem mass spectrometry (MS/MS) of this cation would induce fragmentation, primarily through the loss of H₂ or CH₄.

| Ion/Fragment | Formula | Source/Comment |

|---|---|---|

| Molecular Ion | [CH₃PH₂]⁺• | Observed in EI-MS of methylphosphane. |

| Protonated Molecule | [CH₃PH₃]⁺ | Observed in CI-MS of methylphosphane or ESI-MS of the salt. This is the cation of methylphosphane hydrochloride. |

| Fragment | [CH₃PH]⁺ | Loss of H from the molecular ion. |

| Fragment | [PH₂]⁺ | Cleavage of the P-C bond. |

Ion Cyclotron Resonance Spectrometry for Ion-Molecule Reaction Mechanisms

Ion Cyclotron Resonance (ICR) spectrometry is a powerful mass spectrometry technique for studying the fundamentals of ion chemistry in the gas phase without the influence of solvents. It has been instrumental in elucidating the complex ion-molecule reactions of methylphosphine (B1207260) (the neutral form of Methylphosphane;hydrochloride).

Detailed studies using ICR have revealed that the ion chemistry of methylphosphine is multifaceted. The reactions can be broadly categorized into four main types:

Reactions that produce phosphonium ions containing a single phosphorus atom.

Reactions leading to the formation of ions with two phosphorus atoms, such as P₂R₅⁺, P₂R₃⁺, and P₂R₂⁺ (where R can be a methyl group or hydrogen). researchgate.net

Collision-induced dissociations. researchgate.net

Charge exchange reactions. researchgate.net

In these studies, approximately 50 distinct ion-molecule reactions were observed for methylphosphine. researchgate.net The formation of tertiary ions containing three phosphorus atoms, for instance, CH₃P₃H₂⁺ from CH₃PH₂, has also been detected. researchgate.net The investigation of these reactions is critical for understanding the intrinsic reactivity and stability of methylphosphane ions. The rates of these reactions have been found to be significantly faster for methylphosphine compared to dimethylphosphine, highlighting structural influences on reactivity. researchgate.net

Furthermore, ICR has been employed to determine the gas-phase basicities and proton affinities of methylphosphines. acs.org These fundamental thermochemical properties are essential for understanding the compound's behavior in chemical processes. The proton affinity of methylphosphine, a measure of its intrinsic basicity, has been determined through equilibrium studies of proton transfer reactions. acs.org

Table 1: Key Ion-Molecule Reactions of Methylphosphine Studied by ICR Spectrometry

| Reactant Ion | Neutral Molecule | Product Ions | Reaction Type | Reference |

| CH₃PH₂⁺ | CH₃PH₂ | (CH₃)₂P⁺, CH₃PH₃⁺, P₂H₄⁺, etc. | Condensation, Proton Transfer | researchgate.net |

| CH₃P⁺ | CH₃PH₂ | (CH₃)₂P⁺, CH₃PH⁺, C₂H₄P⁺ | Condensation | researchgate.net |

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for the separation, identification, and quantification of methylphosphane and related compounds from complex mixtures. The choice of technique depends on the volatility and polarity of the analyte.

Gas Chromatography (GC) and Liquid Chromatography (LC) Coupled with Mass Spectrometry

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like methylphosphine. When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both separation and identification. While specific studies on "this compound" are not prevalent, the analysis of methylphosphine and related organophosphorus compounds is well-documented. For instance, GC has been used to analyze the gas products from experiments simulating lightning, where both phosphine and methylphosphine were identified.

Liquid Chromatography (LC) coupled with mass spectrometry (LC-MS) is more suitable for less volatile or thermally labile compounds. Although direct LC-MS analysis of this compound is not extensively reported, the technique is widely used for the analysis of other organophosphorus compounds, including pesticides and metabolites. researchgate.netresearchgate.net The choice between GC and LC is dictated by the physicochemical properties of the specific methylphosphane derivative or its degradation products under investigation.

Table 2: General Parameters for GC and LC Analysis of Organophosphorus Compounds

| Technique | Typical Column | Common Detector | Application for Methylphosphane & Relatives |

| GC | Capillary columns (e.g., DB-5ms) | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Analysis of volatile methylphosphine and related phosphines. |

| LC | Reversed-phase (e.g., C18) | Mass Spectrometry (MS), UV Detector | Analysis of less volatile or polar organophosphorus compounds. |

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and analysis of a wide range of pharmaceutical and chemical compounds. acs.org While specific HPLC methods for "this compound" are not detailed in readily available literature, the application of HPLC for the analysis of related organophosphorus compounds, including phosphonium salts and phosphine oxides, is established. For these compounds, HPLC is used to determine enantiomeric excess and to monitor the progress of reactions. nih.gov The selection of the stationary and mobile phases is critical and is tailored to the specific polarity and structural features of the analyte.

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and simple method for the separation and identification of compounds. nih.gov It has been successfully applied to the identification of various organophosphorus insecticides in human serum. In such methods, different developing systems can separate a range of organophosphates, which are then visualized using appropriate reagents. Although a specific HPTLC method for this compound is not described, the general applicability of HPTLC for the analysis of organophosphorus compounds suggests its potential for the purity and mixture analysis of methylphosphane derivatives. nih.gov

Table 3: Chromatographic Techniques for Purity and Mixture Analysis

| Technique | Principle | Application in Organophosphorus Chemistry |

| HPLC | High-pressure liquid chromatography for separation based on differential partitioning between a mobile and stationary phase. | Purity determination, enantiomeric excess analysis of phosphonium salts and phosphine oxides. nih.gov |

| HPTLC | Planar chromatography with enhanced separation efficiency compared to conventional TLC. | Rapid screening and identification of organophosphorus insecticides in biological matrices. |

Capillary Electrophoresis and Field Flow Fractionation for Advanced Separations

Capillary Electrophoresis (CE) provides high-efficiency separations of charged species based on their differential migration in an electric field. This technique is particularly well-suited for the analysis of ionic compounds like phosphonium salts. Studies have demonstrated the use of CE for the separation of multiply charged anions using phosphonium-based reagents as background electrolyte additives. While direct analysis of this compound by CE is not extensively documented, the principles of the technique suggest its utility for separating and quantifying this charged molecule. The separation of various phosphonium salts has been achieved, indicating the potential for developing a CE method for this compound.

Field Flow Fractionation (FFF) is a family of separation techniques suitable for the characterization of macromolecules, colloids, and particles. wikipedia.orgmdpi.com It operates by applying a field perpendicular to the direction of a laminar flow in a thin, open channel. wikipedia.org While FFF is a powerful tool for larger analytes, its application to small molecules like this compound is not typical, as their high diffusion rates can hinder effective separation under conventional FFF conditions. wikipedia.org The technique is more commonly applied to larger organophosphorus-containing entities such as nanoparticles or high molecular weight polymers.

Table 4: Advanced Separation Techniques

| Technique | Separation Principle | Applicability to this compound |

| Capillary Electrophoresis (CE) | Differential migration of charged species in an electric field within a narrow capillary. | Potentially high, given the ionic nature of the compound. Used for separating other phosphonium salts. |

| Field Flow Fractionation (FFF) | Separation based on the interaction of analytes with a perpendicular field and a laminar flow profile. | Limited for small molecules due to high diffusion rates. wikipedia.org |

Emerging Analytical Methodologies and Data Analysis in Organophosphorus Chemistry

The field of analytical chemistry is continually evolving, with new methodologies and data analysis approaches enhancing the ability to study complex chemical systems. In organophosphorus chemistry, there is a growing trend towards the development of highly sensitive and selective sensors for the detection of organophosphorus compounds, including pesticides and nerve agents. researchgate.netbohrium.com These emerging techniques often employ novel materials and recognition elements to achieve lower detection limits and real-time monitoring capabilities.

Recent advancements include the use of nanomaterials, such as carbon nanotubes and metal nanoparticles, in electrochemical sensors to improve performance. bohrium.com Furthermore, biomolecule-based sensors, utilizing enzymes or aptamers, offer high specificity for target organophosphorus compounds. bohrium.com

In the realm of data analysis, sophisticated computational methods are being increasingly integrated with analytical instrumentation. For instance, in mass spectrometry, advanced data processing algorithms help to deconvolute complex spectra and identify unknown compounds in intricate mixtures. The molecular characterization of organophosphorus compounds in complex samples, such as wildfire smoke, has been achieved using ultrahigh-resolution mass spectrometry, demonstrating the power of combining advanced instrumentation with sophisticated data analysis.

While the direct application of many of these emerging technologies to the specific analysis of this compound may not yet be reported, they represent the future direction of research in organophosphorus chemistry and will undoubtedly contribute to a deeper understanding of this and related compounds.

Coordination Chemistry of Methylphosphane Derived Ligands

Design and Synthesis of Monodentate Methylphosphane Ligands

Monodentate phosphine (B1218219) ligands, which possess a single phosphorus donor atom, are fundamental building blocks in coordination chemistry. alfachemic.com Their synthesis is often straightforward, making them readily accessible for a wide range of applications. alfachemic.comsigmaaldrich.com The design of these ligands is primarily centered on modulating their steric bulk and electronic properties to achieve desired catalytic activities or complex stabilities. youtube.com

Chiral monodentate phosphine ligands have gained considerable attention for their application in asymmetric catalysis, where they can induce high levels of enantioselectivity in various chemical transformations. chemistryviews.org The synthesis of these chiral ligands often involves the use of chiral starting materials or the resolution of racemic mixtures.

Table 1: Examples of Monodentate Methylphosphane Ligands and their Properties

| Ligand Name | Formula | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν) cm⁻¹ |

| Trimethylphosphane | P(CH₃)₃ | 118° | 2064.1 |

| Dimethylphenylphosphane | P(CH₃)₂Ph | 122° | Not readily available |

| Methyldiphenylphosphane | PCH₃(Ph)₂ | Not readily available | Not readily available |

Data sourced from multiple references. ilpi.com

Development of Multidentate and Macrocyclic Methylphosphane-Containing Ligands

Expanding from monodentate systems, the development of multidentate and macrocyclic ligands containing methylphosphane moieties has opened up new avenues in coordination chemistry and catalysis. researchgate.netrsc.orgworktribe.com These ligands can chelate to a metal center, leading to enhanced stability and influencing the geometry and reactivity of the resulting complex.

Diphosphine and Polyphosphine Ligands

Diphosphine ligands, also known as bisphosphanes, feature two phosphino (B1201336) groups connected by a linker. wikipedia.org The nature of this linker—its length, rigidity, and the substituents on the phosphorus atoms—plays a crucial role in determining the coordination properties of the ligand. wikipedia.org Short-chain diphosphines often form chelate rings with a single metal, while longer, more flexible chains can bridge two metal centers or form larger macrocyclic structures. wikipedia.org

The synthesis of diphosphine ligands with methylphosphino groups can be accomplished by reacting a dihaloalkane with a metal phosphide (B1233454), such as lithium dimethylphosphide (LiP(CH₃)₂). wikipedia.org Another method involves the reaction of a dilithiated hydrocarbon with a chlorophosphine. wikipedia.org More complex polyphosphine ligands, containing three or more phosphine donors, can be synthesized through multi-step procedures, often involving the protection and deprotection of phosphine groups. researchgate.net The strain-releasing ring-opening of highly strained cyclic molecules has also emerged as a novel method for synthesizing diphosphine ligands with cyclic backbones. nih.gov

Heteroatom-Containing Phosphine Ligands (e.g., P,N-Ligands)

The incorporation of heteroatoms, such as nitrogen, into the backbone of a phosphine ligand creates a heterodifunctional ligand with distinct donor properties. nih.govscispace.com P,N-ligands, which contain both a "soft" phosphorus donor and a "hard" nitrogen donor, have proven to be exceptionally versatile in catalysis. nih.gov The different electronic properties of the P and N atoms can lead to an unsymmetrical coordination environment around the metal center, which can significantly alter the reactivity of the complex. scispace.com

The synthesis of P,N-ligands containing a methylphosphino group can be achieved through various strategies. nih.gov One common approach is the reaction of a lithiated N-heterocycle with a chloromethylphosphane. nih.gov Another method involves the condensation of a functionalized amine with a phosphine-containing aldehyde or ketone. nih.gov The modular synthesis of multidentate phosphines can also be achieved by reacting chiral multidentate amines with achiral phosphorus-containing building blocks. rsc.org

Formation and Characterization of Transition Metal-Phosphine Complexes

Methylphosphane-derived ligands readily form complexes with a wide range of transition metals. wikipedia.orgrsc.org The formation of these complexes typically involves the reaction of the phosphine ligand with a metal precursor, such as a metal halide or a metal carbonyl complex. wikipedia.orgrsc.org The resulting complexes can be characterized by a variety of spectroscopic techniques, including NMR spectroscopy (³¹P and ¹H), infrared (IR) spectroscopy, and X-ray crystallography. mdpi.com

The ³¹P NMR chemical shift is a particularly valuable tool for characterizing phosphine complexes, as it is sensitive to the coordination environment of the phosphorus atom. mdpi.com IR spectroscopy is useful for studying the electronic effects of phosphine ligands, especially in metal carbonyl complexes, where changes in the C-O stretching frequency can provide information about the extent of π-backbonding. youtube.com

Bonding Interactions (σ-donation and π-backbonding characteristics)

The bonding in metal-phosphine complexes is generally described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation and π-backbonding. chemtube3d.comlibretexts.org

σ-donation: The phosphine ligand donates its lone pair of electrons to an empty d-orbital on the metal center, forming a σ-bond. chemtube3d.comlibretexts.org The strength of this σ-donation is influenced by the basicity of the phosphine, with more electron-donating alkyl groups, such as methyl, generally leading to stronger σ-donation compared to more electron-withdrawing aryl groups. ilpi.com

π-backbonding: The metal can donate electron density from a filled d-orbital back to empty σ* anti-bonding orbitals of the P-C bonds of the phosphine ligand. wikipedia.orglibretexts.org This interaction is known as π-backbonding and strengthens the metal-phosphorus bond while slightly weakening the P-C bonds. wikipedia.org The extent of π-backbonding is influenced by the energy of the σ* orbitals; more electronegative substituents on the phosphorus atom lower the energy of these orbitals, making the phosphine a better π-acceptor. umb.edu

Influence of Steric and Electronic Properties on Metal Coordination

The steric and electronic properties of methylphosphane-derived ligands have a profound impact on the coordination chemistry of the resulting metal complexes. nih.govmanchester.ac.uk

Electronic Effects: The electronic properties of a phosphine ligand are determined by the nature of the substituents on the phosphorus atom. manchester.ac.ukpsu.edu Electron-donating groups, such as methyl, increase the electron density on the phosphorus atom, making it a stronger σ-donor. ilpi.com Conversely, electron-withdrawing groups decrease the electron density, making the phosphine a weaker σ-donor but a better π-acceptor. ilpi.com These electronic effects can be quantified using the Tolman electronic parameter (TEP), which is based on the CO stretching frequency in Ni(CO)₃L complexes. manchester.ac.uk More electron-donating phosphines lead to lower CO stretching frequencies, indicating increased electron density on the metal center that is then delocalized into the π* orbitals of the CO ligands. umb.edu

Steric Effects: The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle, plays a critical role in determining the coordination number and geometry of the metal complex. ilpi.comwikipedia.org Larger, bulkier ligands can limit the number of ligands that can coordinate to the metal center, potentially creating coordinatively unsaturated species that are highly reactive in catalysis. youtube.com The cone angle is a measure of the solid angle occupied by the ligand at the metal center. manchester.ac.uk Methylphosphane ligands, such as trimethylphosphane, have relatively small cone angles compared to phosphines with bulkier substituents like tert-butyl or phenyl groups. ilpi.com

Table 2: Comparison of Tolman Parameters for Common Phosphine Ligands

| Ligand | Cone Angle (θ) | Electronic Parameter (ν) cm⁻¹ |

| P(t-Bu)₃ | 182° | 2056.1 |

| PPh₃ | 145° | 2068.9 |

| P(CH₃)₃ | 118° | 2064.1 |

| P(OCH₃)₃ | 107° | 2076.3 |

| PF₃ | 104° | 2110.8 |

Data sourced from multiple references. ilpi.comwikipedia.org

The careful selection and design of methylphosphane-derived ligands, by tuning both their steric and electronic properties, is a key strategy in the development of highly efficient and selective transition metal catalysts for a wide range of chemical transformations. prochemonline.compsu.edu

Applications in Homogeneous Catalysis

The versatility of methylphosphane-derived ligands, and phosphine ligands more broadly, stems from the tunable nature of their electronic and steric properties. The phosphorus atom acts as a soft σ-donating ligand, forming stable complexes with various transition metals, which is essential for controlling the reactivity and selectivity of catalytic processes. The efficacy of these ligands in homogeneous catalysis is pivotal for numerous industrial transformations. nih.gov

Catalyst Design and Performance Optimization (e.g., Suzuki-Miyaura, Hydrogenation)

The rational design of catalysts is a cornerstone of modern chemistry, aiming to maximize reaction efficiency, yield, and selectivity. In the context of methylphosphane-derived ligands, performance optimization hinges on the meticulous tuning of their steric and electronic characteristics to influence the key steps of a catalytic cycle. prochemonline.combookshare.orgucdavis.edu

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, heavily relies on palladium catalysts supported by phosphine ligands. nih.govrsc.org The design of these ligands is crucial for catalyst performance. Bulky and electron-donating phosphines, such as dialkylbiaryl phosphines, are known to enhance the rates of oxidative addition, transmetallation, and reductive elimination—the fundamental steps of the catalytic cycle. nih.gov The electron-rich nature of these ligands facilitates the initial oxidative addition step, while their steric bulk promotes reductive elimination and helps stabilize the key monoligated L₁Pd intermediates believed to be the active species in the cycle. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to explore and quantify these effects. For palladium monophosphine catalysts, including those derived from trimethylphosphine (B1194731) (PMe₃), DFT studies show that oxidative addition is primarily governed by the electronic properties of the ligand. researchgate.net In contrast, the subsequent transmetallation and reductive elimination steps are controlled by a combination of both steric and electronic factors. researchgate.net Specifically for transmetallation, ligands with electron-withdrawing characteristics can lower the energy barrier for this step. researchgate.net

Interactive Table: Ligand Property Effects in Suzuki-Miyaura Catalysis This table summarizes how ligand properties influence the different stages of the Suzuki-Miyaura catalytic cycle.

| Catalytic Step | Dominant Ligand Effect | Impact of Property Change | Reference |

| Oxidative Addition | Electronic | Electron-donating ligands increase the reaction rate. | researchgate.net |

| Transmetallation | Electronic & Steric | Electron-withdrawing ligands lower the energy barrier. | researchgate.net |

| Reductive Elimination | Electronic & Steric | Bulky ligands increase the reaction rate. | nih.govresearchgate.net |

Role in Cross-Coupling Reactions and C-C Bond Formation

Cross-coupling reactions are fundamental transformations in organic synthesis that join two different molecular fragments, typically with the aid of a metal catalyst. wikipedia.org Palladium-catalyzed cross-coupling is a widely used tool for creating carbon-carbon and carbon-heteroatom bonds. jlu.edu.cnnih.gov Phosphine ligands, including methylphosphane derivatives, are critical in these reactions for stabilizing the metal center and modulating its reactivity. beilstein-journals.org

The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction involves three primary steps, each influenced by the phosphine ligand: youtube.com

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide to the low-valent palladium(0) complex. Electron-rich phosphine ligands increase the electron density on the palladium center, which generally accelerates this step. The use of bulky trialkylphosphine ligands can enable the oxidative addition of less reactive substrates, such as aryl chlorides.

Transmetallation : In this step, an organic group is transferred from a main-group organometallic reagent (like an organoboron compound in Suzuki coupling) to the palladium(II) complex. youtube.com This process is sensitive to both the steric and electronic properties of the phosphine ligand. researchgate.net

Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center, regenerating the active palladium(0) catalyst. youtube.com Bulky phosphine ligands often promote this step, facilitating the release of the product and turnover of the catalyst.

The exceptional activity of catalysts bearing bulky, electron-donating dialkylbiaryl phosphine ligands like SPhos and XPhos has enabled challenging cross-coupling reactions, including the synthesis of complex natural products where other catalysts have failed. nih.gov

Interactive Table: Application of Phosphine Ligands in C-C Cross-Coupling This table provides examples of phosphine ligand types and their applications in specific cross-coupling reactions.

| Ligand Type | Example Ligand(s) | Coupling Reaction | Key Feature | Reference |

| Monodentate Alkylphosphines | P(tBu)₃ | Suzuki-Miyaura | Highly electron-donating and bulky. | researchgate.net |

| Dialkylbiaryl Phosphines | SPhos, XPhos | Suzuki-Miyaura | Enable coupling of hindered substrates and aryl chlorides. | nih.gov |

| Ferrocenylphosphines | dppf | Suzuki-Miyaura | Effective for a wide range of substrates. | youtube.com |

| Indenyl-derived Phosphines | Indenylphosphine | Suzuki-Miyaura | Effective for sterically hindered aryl halides. | rsc.org |

Other Catalytic Transformations (e.g., Hydroformylation)

Beyond cross-coupling, methylphosphane-derived and other phosphorus ligands are instrumental in a variety of other catalytic transformations. nih.govnih.gov

Hydroformylation: Hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes into aldehydes. nih.gov The reaction is typically catalyzed by rhodium complexes modified with phosphine or phosphite (B83602) ligands. These ligands play a crucial role in controlling both the rate and the selectivity of the reaction. nih.govrsc.org A key challenge in hydroformylation is controlling the regioselectivity—the ratio of the linear to the branched aldehyde product (l:b ratio). mdpi.com

The structure of the phosphine ligand directly impacts the geometry of the active catalytic species. rsc.org For instance, studies on rhodium catalysts with phosphine-phosphoramidite ligands have shown that minor changes to the ligand structure can significantly affect the coordination geometry of the active complex, leading to unusually high selectivity for the branched (iso) aldehyde. rsc.org In some rhodium-catalyzed systems using bisphosphine ligands, electronic effects have been found to be more influential than steric factors in determining selectivity. rsc.org

In-situ spectroscopic techniques, such as high-pressure infrared (HPIR) spectroscopy, are valuable tools for monitoring catalyst behavior under reaction conditions. nih.gov These studies can reveal important information about catalyst stability and potential deactivation pathways, such as the hydrogenation of the ligand itself. nih.gov Furthermore, the development of novel phosphine ligands has enabled the use of more earth-abundant metals like iron for hydroformylation reactions under mild conditions. nih.gov

Interactive Table: Ligand Performance in Rhodium-Catalyzed Hydroformylation of Propene This table shows the performance of different phospholene-phosphite ligands in the hydroformylation of propene, highlighting the impact of ligand structure on selectivity.

| Ligand | Conversion (%) | Branched:Linear Ratio | Turnover Frequency (TOF, h⁻¹) | Reference |

| Ligand 13a | >99 | 1.8:1 | 3850 | nih.gov |

| Ligand 13b | >99 | 1.9:1 | 2400 | nih.gov |

| Ligand 13c | >99 | 1.8:1 | 3800 | nih.gov |

| Bobphos | >99 | 2.5:1 | 2000 | nih.gov |

Methylphosphane Derivatives in Functional Materials Science

Precursors for Polymeric Materials and Additives

Methylphosphane and its closely related derivatives are instrumental in the synthesis of specialized polymers and additives. Their reactivity, centered around the phosphorus atom, allows for their integration into polymeric systems to impart specific functionalities, most notably flame retardancy and catalytic activity.

Role in Manufacturing Flame Retardants

The demand for safer, halogen-free flame retardants has propelled research into phosphorus-based compounds. google.comnist.govyoutube.com These agents are favored for their efficacy and for producing less smoke and toxic byproducts during combustion compared to their halogenated counterparts. google.comnist.gov Methylphosphane derivatives are key starting materials in the production of these modern flame retardants.

A significant application involves the use of methyldichlorophosphine (B1584959) (CH₃PCl₂) as a precursor. wikipedia.org For instance, it is a key reactant in the synthesis of 2-carboxyethyl methyl phosphinic acid, a reactive flame retardant. google.com This type of retardant can be chemically bonded into the polymer backbone, offering superior durability and preventing the leaching that can occur with additive-type retardants. google.commdpi.com The mechanism of phosphorus-based flame retardants can operate in both the gas phase, by releasing phosphorus-containing radicals that interrupt the combustion chain reaction, and the condensed phase, by promoting the formation of a protective char layer that insulates the underlying polymer. nist.govnih.govcapes.gov.br

Other related compounds, such as methyl phosphine (B1218219) oxides derived from hydroxymethyl phosphines, also serve as effective fire retardant additives for a range of organic polymers, including polyurethanes and polyesters. google.com

Table 1: Examples of Phosphorus-Based Flame Retardants and Precursors

| Precursor/Compound | Formula | Type | Application/Role |

| Methyldichlorophosphine | CH₃PCl₂ | Precursor | Synthesis of reactive flame retardants like 2-carboxyethyl methyl phosphinic acid. google.comwikipedia.org |

| 2-Carboxyethyl methyl phosphinic acid | C₄H₉O₄P | Reactive | Incorporated into polymer backbones for permanent flame retardancy. google.com |

| Methyl Phosphine Oxides | R(CH₃)P=O | Additive | Used as fire retardant additives in various organic polymers. google.com |

| Hydroxymethyl Phosphines | (HOCH₂)ₓPR₃₋ₓ | Precursor | Used to create flame retardant polymers and phosphine oxide additives. google.comgoogle.com |

Application as Catalysts in Polymerization Processes

Phosphines are a cornerstone of modern catalysis, serving as ligands in a vast number of homogeneous catalytic systems. wikipedia.org Their utility stems from their ability to fine-tune the electronic and steric properties of a metal center, thereby controlling catalytic activity and selectivity. fiveable.mesigmaaldrich.com While complex, bulky phosphine ligands are often the focus of catalyst development, simple alkylphosphines like methylphosphane represent the fundamental structures in this class of ligands.

Phosphine ligands are crucial in transition metal-catalyzed cross-coupling reactions, which are used to synthesize a wide array of conjugated polymers. nih.govnih.gov For example, palladium catalysts bearing phosphine ligands are highly efficient in Suzuki-Miyaura polymerizations for creating thiophene-containing polymers used in optoelectronics. nih.govnih.gov Similarly, specialized half-metallocene zirconium complexes featuring phenylphosphine (B1580520) ligands have shown exceptionally high activity in ethylene (B1197577) polymerization. rsc.org

Although direct catalytic use of uncomplexed methylphosphane is not common, its fundamental properties—small steric size and strong σ-donating character—are principles upon which more complex ligands are designed. youtube.com The study of simple phosphine-metal interactions provides the foundation for understanding how these ligands stabilize metal centers and facilitate catalytic cycles in polymerization. wikipedia.orgalfa-chemistry.com Furthermore, research into microporous polymer networks containing phosphine derivatives demonstrates a trend towards creating reusable, solid-supported catalysts for more sustainable chemical production. mdpi.com

Synthesis of Advanced Organophosphorus Materials

The unique bonding capabilities of phosphorus make it a versatile element for constructing complex, three-dimensional macromolecules. Methylphosphane derivatives can be considered foundational units for building sophisticated organophosphorus materials, including dendrimers and ligands for coordination chemistry.

Incorporation into Dendrimeric Structures

Dendrimers are highly branched, perfectly monodisperse macromolecules with a well-defined architecture, which makes them promising candidates for applications in drug delivery, sensing, and catalysis. nih.govnih.gov Phosphorus-containing dendrimers are a specific class noted for the unique properties imparted by having a phosphorus atom at each branch point. nih.gov

The synthesis of dendrimers can proceed through divergent or convergent approaches, involving the stepwise addition of branching units. nih.govyoutube.comcapes.gov.br While many synthetic routes use more complex, multifunctional building blocks to generate these structures, the underlying chemistry often involves reactions at the phosphorus center, such as substitutions on P-Cl bonds. The principles of these reactions are applicable to simpler molecules, suggesting that derivatives of methylphosphane could serve as or be used to create the core or branching monomers in dendrimer synthesis.

Development of Materials for Coordination Chemistry

Phosphines are L-type ligands that form stable coordination complexes with a wide range of transition metals. wikipedia.orgfiveable.me Their bonding involves σ-donation from the phosphorus lone pair to the metal and, in some cases, π-acceptance from the metal into the P-C σ* anti-bonding orbitals. wikipedia.org This dual electronic nature makes them highly versatile in stabilizing various metal oxidation states. fiveable.me

Methylphosphine (B1207260) (CH₃PH₂) is a primary phosphine that serves as an excellent model for a simple, sterically unintrusive ligand. nih.gov Its ability to act as a ligand is demonstrated by its formation of stable adducts, such as with borane (B79455) (CH₃PH₂·BH₃), where the phosphorus atom coordinates to the boron center. researchgate.net This coordinating ability is the basis for its potential use in developing more complex materials for coordination chemistry. By varying the substituents on the phosphorus atom, a vast library of phosphine ligands with different steric and electronic profiles can be created, from the very small trimethylphosphine (B1194731) to very bulky arylphosphines. sigmaaldrich.comyoutube.com These ligands are essential for creating metal complexes with tailored reactivity for applications ranging from catalysis to materials science. cardiff.ac.ukyoutube.com

Table 2: Comparison of Basic Phosphine Ligand Properties

| Ligand | Formula | Type | Key Features |

| Methylphosphine | CH₃PH₂ | Primary Alkylphosphine | Small steric profile, strong σ-donor. youtube.comresearchgate.net |

| Trimethylphosphine | P(CH₃)₃ | Tertiary Alkylphosphine | Small, strongly electron-donating ligand. youtube.com |

| Triphenylphosphine (TPP) | P(C₆H₅)₃ | Tertiary Arylphosphine | Bulky, moderately electron-donating, common in catalysis. wikipedia.orgrsc.org |

| Trifluorophosphine | PF₃ | Halophosphine | Strong π-acceptor, with bonding properties similar to carbon monoxide. wikipedia.org |

Research Directions in Materials Chemistry

Current research involving simple organophosphorus compounds like methylphosphane derivatives is focused on creating more efficient, sustainable, and functional materials.

One major trend is the continued development of halogen-free, reactive flame retardants. google.comyoutube.com The focus is on creating phosphorus-based molecules that can be permanently integrated into polymer structures, enhancing safety and environmental compatibility by preventing migration and leaching. mdpi.comnih.gov

In catalysis, the rational design of phosphine ligands to achieve higher activity and selectivity remains a key objective. rsc.org This includes the synthesis of novel ligand architectures and the immobilization of homogeneous catalysts on polymeric supports to bridge the gap between homogeneous and heterogeneous catalysis, improving reusability and process efficiency. mdpi.com

Finally, the construction of complex, functional macromolecules from simple phosphorus-containing building blocks is a vibrant area of research. This includes the synthesis of precisely controlled phosphorus-containing polymers for biomedical applications and the development of novel dendrimeric structures for use as nanocarriers or catalysts. nih.govmdpi.com The fundamental chemistry of simple molecules like methylphosphane continues to provide the basis for these advanced material innovations.

Future Perspectives and Challenges in Methylphosphane Research

Advancements in Sustainable Synthetic Methodologies

The synthesis of primary phosphines like methylphosphane has historically relied on methods that often involve hazardous reagents, such as phosphine (B1218219) gas (PH₃), and produce significant waste. The drive towards green chemistry is fostering the development of more sustainable and efficient synthetic routes. wikipedia.orgresearchgate.net A key challenge lies in achieving high selectivity and yield while minimizing environmental impact. taylorandfrancis.com

The table below compares a traditional synthetic approach to a more sustainable, catalytic methodology for phosphine synthesis, highlighting the advantages of the latter.

| Feature | Traditional Method (e.g., Grignard Reagent) | Sustainable Catalytic Method (e.g., Hydrophosphination) |

| Phosphorus Source | Halophosphines (e.g., PCl₃) | Primary or secondary phosphines (e.g., PH₃, RPH₂) |

| Reagents | Stoichiometric organometallic reagents (e.g., Grignard) | Catalytic amounts of transition metal complexes |

| Byproducts | Significant salt waste (e.g., MgCl₂) | Minimal byproducts, often high atom economy |

| Reaction Conditions | Often requires cryogenic temperatures and inert atmospheres | Can often be performed under milder conditions |

| Selectivity | Can be difficult to control, leading to mixtures | High selectivity can be achieved with appropriate catalyst design |

| Green Chemistry Principle | Less aligned | Aligned with principles of atom economy and catalysis |